molecular formula C17H13NO B12809862 12H-Benzo(a)phenoxazine, 12-methyl- CAS No. 6945-72-8

12H-Benzo(a)phenoxazine, 12-methyl-

Cat. No.: B12809862
CAS No.: 6945-72-8
M. Wt: 247.29 g/mol
InChI Key: KWAXNNFIJJCSIZ-UHFFFAOYSA-N
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Description

12H-Benzo(a)phenoxazine, 12-methyl-: is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is particularly noted for its unique structural properties, which contribute to its wide range of biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12H-Benzo(a)phenoxazine, 12-methyl- typically involves the condensation of appropriate aromatic amines with ortho-quinones or their derivatives. One common method includes the reaction of 2-aminophenol with 1,2-benzoquinone under acidic conditions to form the phenoxazine core, followed by methylation at the 12-position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 12H-Benzo(a)phenoxazine, 12-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, which have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

12H-Benzo(a)phenoxazine, 12-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 12H-Benzo(a)phenoxazine, 12-methyl- involves its interaction with biological macromolecules. It can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, its ability to generate reactive oxygen species under light exposure contributes to its photodynamic therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Its unique structural modifications provide improved stability and reactivity compared to its analogs .

Properties

CAS No.

6945-72-8

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

12-methylbenzo[a]phenoxazine

InChI

InChI=1S/C17H13NO/c1-18-14-8-4-5-9-15(14)19-16-11-10-12-6-2-3-7-13(12)17(16)18/h2-11H,1H3

InChI Key

KWAXNNFIJJCSIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2OC3=C1C4=CC=CC=C4C=C3

Origin of Product

United States

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